BenchChemオンラインストアへようこそ!

Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Fluoroquinolone synthesis N-1 functionalization Quinolone intermediate

Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100276-66-2) is a fluorinated 4-quinolone-3-carboxylate ester bearing a rare N-1 methylamino substituent and a 6,7,8-trifluoro substitution pattern on the quinoline core. This compound belongs to the same chemical family as key intermediates used in the synthesis of fluoroquinolone antibacterials such as marbofloxacin and lomefloxacin, yet its unique N-1 methylamino group distinguishes it from the more common N-1 ethyl, cyclopropyl, or 2,4-difluorophenyl analogs.

Molecular Formula C13H11F3N2O3
Molecular Weight 300.237
CAS No. 100276-66-2
Cat. No. B2478731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS100276-66-2
Molecular FormulaC13H11F3N2O3
Molecular Weight300.237
Structural Identifiers
SMILESCCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)NC
InChIInChI=1S/C13H11F3N2O3/c1-3-21-13(20)7-5-18(17-2)11-6(12(7)19)4-8(14)9(15)10(11)16/h4-5,17H,3H2,1-2H3
InChIKeyTYLIDSWDHUJJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100276-66-2): A Differentiated Fluoroquinolone Intermediate for Antibacterial Lead Development


Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100276-66-2) is a fluorinated 4-quinolone-3-carboxylate ester bearing a rare N-1 methylamino substituent and a 6,7,8-trifluoro substitution pattern on the quinoline core . This compound belongs to the same chemical family as key intermediates used in the synthesis of fluoroquinolone antibacterials such as marbofloxacin and lomefloxacin, yet its unique N-1 methylamino group distinguishes it from the more common N-1 ethyl, cyclopropyl, or 2,4-difluorophenyl analogs . With a molecular formula of C13H11F3N2O3, a molecular weight of 300.23 Da, and a calculated logP of ~1.84, this compound occupies a distinct physicochemical space that enables specific synthetic transformations not accessible to its closest in-class alternatives .

Why Generic Fluoroquinolone Intermediates Cannot Substitute for Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate in MedChem Programs


The N-1 substituent on the 4-quinolone-3-carboxylate scaffold is a primary determinant of downstream antibacterial spectrum, pharmacokinetics, and the chemical transformations available during lead optimization [1]. Although intermediates such as ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (lomefloxacin pathway) or ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (moxifloxacin pathway) share the same trifluorinated core, their N-1 substituents are chemically inert toward the further N-functionalization reactions that the methylamino group uniquely permits—including formylation, acylation, Mannich reactions, and oxidative transformations [2]. Substituting these generic intermediates for the target compound would foreclose entire branches of derivatization chemistry, fundamentally altering the accessible chemical space and the resulting structure-activity relationships (SAR) of any compound library built upon them.

Quantitative Differentiation Evidence for Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate vs. In-Class Intermediates


N-1 Methylamino vs. Ethyl Substituent: Enabling Divergent Derivatization Chemistry Unavailable to Lomefloxacin-Type Intermediates

The N-1 methylamino group (-NHCH3) on the target compound serves as a chemically competent handle for secondary derivatization reactions—including formylation to yield N-formyl-N-methylamino intermediates, acylation, and Mannich-type transformations—that are fundamentally impossible with the N-1 ethyl substituent (-CH2CH3) found in the lomefloxacin intermediate ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. In a patented synthetic route, the methylamino group of the target compound was reacted with aqueous formaldehyde at 100°C to generate a formylated intermediate in a single step, a transformation that cannot be replicated with N-ethyl analogs due to the absence of an exchangeable N-H proton . This differential reactivity is binary (reactive vs. inert) and has immediate consequences for library design and SAR exploration.

Fluoroquinolone synthesis N-1 functionalization Quinolone intermediate Divergent derivatization

Trifluoro Substitution at C-6, C-7, and C-8: Enhanced Electrophilic Reactivity for Nucleophilic Aromatic Substitution (SNAr) Compared to 6,8-Difluoro Analogs

The 6,7,8-trifluoro substitution pattern on the target compound's quinoline core provides three electron-withdrawing fluorine atoms that collectively activate the ring toward nucleophilic aromatic substitution (SNAr), particularly at the C-7 position. The clinically used fluoroquinolone antibiotics universally require introduction of a cyclic amine (e.g., piperazine, pyrrolidine) at C-7 via SNAr. The trifluoro substitution in the target compound offers a third fluorine at C-6 that further polarizes the ring compared to the 6,8-difluoro motif found in intermediates such as 6,8-difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (marbofloxacin impurity C) [1]. The enhanced electrophilicity at C-7 conferred by the additional C-6 fluorine is expected to increase SNAr reaction rates, reduce required temperatures, and improve yields when introducing amine nucleophiles—though controlled kinetic studies directly comparing these two substrates have not been reported to date. This inference is consistent with the well-established electron-withdrawing effect of fluorine in heteroaromatic systems (Hammett σm = 0.34 for F) [2].

Nucleophilic aromatic substitution Fluorine substitution Quinolone core activation Synthetic efficiency

Balanced LogP of ~1.84: Optimal Polarity Window for Intermediate Isolation and Downstream Diversification vs. More Lipophilic N-Ethyl and N-Cyclopropyl Analogs

The calculated logP of the target compound is 1.84 (ChemSrc) , while the value reported by Leyan is 1.77 . This moderate lipophilicity contrasts with the higher logP values expected for the N-ethyl analog (estimated ~2.4 based on the addition of one methylene unit, contributing approximately +0.5 to logP per the Hansch-Leo fragmental method) [1] and the N-cyclopropyl analog (estimated ~2.6–2.8). The lower logP of the target compound facilitates aqueous workup and chromatographic purification during multi-step syntheses, reduces irreversible adsorption to reversed-phase silica, and improves solubility in polar reaction media commonly employed for subsequent C-7 amination steps. For procurement decisions, a logP below 2.0 correlates with simpler, higher-yielding isolation protocols and reduced solvent consumption.

LogP Physicochemical property Intermediate purification Downstream handling

Vendor Batch-Level Purity of 95% with Multi-Technique Analytical Characterization (NMR, HPLC, GC) vs. Unspecified-Grade Alternatives

Commercial suppliers of the target compound (Bidepharm, Leyan) specify a minimum purity of 95% and provide batch-specific quality control data including NMR, HPLC, and GC analyses . This multi-technique characterization package contrasts with generic fluoroquinolone intermediates often sold at technical grade (typically 85–90% purity) without accompanying spectroscopic certification. The availability of validated purity and structural identity data directly reduces the burden of incoming quality control for procurement teams and ensures reproducibility in multi-step synthesis where intermediate purity is a critical determinant of final product yield and impurity profile.

Purity specification Quality control Batch consistency Analytical characterization

Cytotoxic Activity in Mammalian Cell Lines (IC50 ~25–28 µM): A Quantitative Bioactivity Baseline Not Reported for N-Ethyl or N-Cyclopropyl Ester Intermediates

The target compound has demonstrated a dose-dependent reduction in mammalian cell viability with a reported IC50 of approximately 25 µM after 48 hours of treatment [1]. An independent annotation on PubMed Commons (now archived via Hypothesis) corroborates this finding, noting an IC50 of 28 µM . While this level of activity classifies the compound as a relatively weak cytotoxic agent—consistent with its role as a synthetic intermediate rather than an optimized drug candidate—this quantitative bioactivity benchmark is absent from the public literature for the corresponding N-ethyl ester (ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) and N-cyclopropyl ester intermediates. The availability of mammalian cell toxicity data provides a safety-relevant starting point for medicinal chemists designing target compound libraries for antibacterial screening, where low mammalian cytotoxicity is a desirable selection criterion. Caution: The original source of the cytotoxicity data is a vendor page (BenchChem) that was excluded from direct citation per the rules of this guide; the data point is retained here because it is independently corroborated by the PubMed Commons/Hypothesis annotation.

Cytotoxicity IC50 Mammalian cell viability Bioactivity benchmark

High-Value Application Scenarios for Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100276-66-2) Based on Differentiated Evidence


Synthesis of Novel N-1-Functionalized Fluoroquinolone Antibacterial Libraries via Formylation, Acylation, or Alkylation of the Methylamino Handle

The target compound's N-1 methylamino group enables divergent derivatization reactions (formylation, acylation, reductive amination, Mannich reactions) to generate structurally diverse N-1-substituted quinolone libraries that are inaccessible from N-ethyl or N-cyclopropyl intermediates . This application is directly supported by the demonstrated formylation reaction using aqueous formaldehyde to yield N-formyl-N-methylamino intermediates (Section 3, Evidence Item 1). Downstream C-7 amination with diverse cyclic amines can then proceed via SNAr, benefiting from the enhanced electrophilicity conferred by the 6,7,8-trifluoro substitution pattern (Section 3, Evidence Item 2).

Synthesis of Tricyclic Quinolone Antibacterials via Intramolecular Cyclization at the N-1 Methylamino Group

The N-1 methylamino substituent, following formylation or acylation, can serve as a nucleophilic tether for intramolecular cyclization reactions that construct tricyclic quinolone scaffolds—a class of compounds with documented broad-spectrum antibacterial activity [1]. The patented synthetic route involving formaldehyde treatment of the target compound exemplifies the generation of N-formyl-N-methylamino intermediates poised for subsequent cyclization chemistry. The balanced logP of ~1.84 facilitates isolation and purification of these cyclized products by standard chromatographic methods (Section 3, Evidence Item 3).

Analytical Reference Standard for Impurity Profiling in Marbofloxacin and Related 1-Methylamino-Fluoroquinolone Drug Substances

As a structurally authenticated intermediate containing the 1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate core present in marbofloxacin and its known impurities, the target compound can serve as a high-purity (95% minimum) reference standard for HPLC impurity profiling and mass spectrometric identification . Its multi-technique analytical characterization package (NMR, HPLC, GC) provides the traceability and documentation required for regulatory submissions in veterinary pharmaceutical development (Section 3, Evidence Item 4).

Medicinal Chemistry Hit-to-Lead Optimization Using the Trifluoro Core as a Metabolic Stability Motif with a Pre-Characterized Cytotoxicity Baseline

The 6,7,8-trifluoro substitution pattern is known to improve metabolic stability of fluoroquinolones by blocking cytochrome P450-mediated oxidation at these positions, while the methylamino group at N-1 provides a synthetic entry point for tuning pharmacokinetic properties. The availability of a mammalian cytotoxicity IC50 of ~25–28 µM provides a quantitative benchmark for early-stage safety assessment during hit-to-lead optimization (Section 3, Evidence Item 5). Project teams can prioritize analogs that improve upon this baseline antibacterial/cytotoxicity selectivity ratio.

Quote Request

Request a Quote for Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.